Ethyl 4-oxocyclopent-2-enecarboxylate
Description
Ethyl 4-oxocyclopent-2-enecarboxylate is a cyclopentenone derivative characterized by a five-membered cyclic ketone (cyclopentenone) core substituted with an ethyl ester group at the 2-position. This compound is of significant interest in organic synthesis due to its reactive α,β-unsaturated carbonyl system, which enables participation in cycloadditions, Michael additions, and other conjugate addition reactions. The compound’s NMR data (e.g., δ 6.04 ppm for the ene proton) align with cyclopentenone derivatives, where ring strain and conjugation influence electronic properties .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
ethyl 4-oxocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
BCDPFZNKMFTMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxocyclopent-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyclopentanone in the presence of a base, followed by esterification. Another method includes the use of ethyl acetoacetate and a suitable aldehyde under acidic conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxocyclopent-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-oxocyclopent-2-enecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which ethyl 4-oxocyclopent-2-enecarboxylate exerts its effects involves its interaction with various molecular targets. The keto and ester groups play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. These interactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of ethyl 4-oxocyclopent-2-enecarboxylate are best understood through comparisons with structurally related compounds:
Key Differences and Implications
Ring Size and Strain: Cyclopentenone derivatives (5-membered ring) exhibit greater ring strain than cyclohexenone analogs (6-membered). This strain enhances reactivity in conjugate additions or Diels-Alder reactions . Cyclohexenone derivatives (e.g., –9) adopt diverse conformations (envelope, screw-boat, half-chair) influenced by substituents, which modulate steric effects and intermolecular interactions (e.g., C–H···O bonds in crystal packing) .
Substituent Effects :
- Alkyl vs. Aryl Groups : Ethyl/methyl substituents (–2) increase hydrophobicity and reduce polarity compared to aryl-substituted analogs (–9). Aryl groups (e.g., 4-chlorophenyl in ) enhance π-π stacking and electronic effects, enabling applications in medicinal chemistry .
- Electron-Withdrawing Groups : Chloro or fluoro substituents (–9) polarize the carbonyl group, accelerating nucleophilic attacks in Michael additions .
Synthetic Utility: Cyclopentenone derivatives are precursors for prostaglandin synthesis and strained-ring systems. highlights their synthesis via vacuum distillation (69% yield) . Cyclohexenone analogs (e.g., ) are synthesized via Michael addition of ethyl acetoacetate to chalcones, yielding spiro compounds or heterocyclic intermediates .
Safety and Handling: Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate () is restricted to lab use, suggesting similar precautions apply to cyclopentenone derivatives due to reactive ketone and ester groups .
Research Findings
- Reactivity: Cyclopentenones’ α,β-unsaturated carbonyl system facilitates regioselective additions. For example, ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate () can undergo hydrogenation to yield hydroxy derivatives (Step G in ) .
- Crystallography: Cyclohexenone derivatives () exhibit conformational flexibility (envelope, screw-boat) influenced by substituents, affecting melting points and solubility .
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